molecular formula C7H8N2O4 B8590008 6-Acetoxymethyl-uracil

6-Acetoxymethyl-uracil

Cat. No.: B8590008
M. Wt: 184.15 g/mol
InChI Key: DIFWYXBFFQIPKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetoxymethyl-uracil is a uracil derivative characterized by an acetoxymethyl (-CH₂OAc) substituent at the 6-position of the pyrimidine ring. The compound is synthesized via acetylation of 6-hydroxymethyl-uracil or through reactions involving acetylketene intermediates in the presence of catalysts like Yb(TFA)₃ . Its primary applications include antiviral and cytotoxic agent research, with studies highlighting its role in inhibiting viral replication and inducing apoptosis in cancer cells .

Properties

Molecular Formula

C7H8N2O4

Molecular Weight

184.15 g/mol

IUPAC Name

(2,4-dioxo-1H-pyrimidin-6-yl)methyl acetate

InChI

InChI=1S/C7H8N2O4/c1-4(10)13-3-5-2-6(11)9-7(12)8-5/h2H,3H2,1H3,(H2,8,9,11,12)

InChI Key

DIFWYXBFFQIPKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC(=O)NC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Uracil Derivatives

Structural Analogues and Substituent Effects

6-Methyluracil (6-MU)
  • Structure : Methyl group (-CH₃) at the 6-position.
  • Properties : Lower lipophilicity (logP ~0.5) compared to 6-Acetoxymethyl-uracil (logP ~1.8) due to the absence of the polar acetate group.
  • Bioactivity : Primarily used as a precursor in nucleic acid synthesis. Lacks significant antiviral or cytotoxic activity, emphasizing the critical role of the acetoxymethyl group in enhancing bioactivity .
6-Methylthiouracil (6-MTU)
  • Structure : Methylthio (-SCH₃) group at the 6-position.
  • Properties : Higher solubility in polar solvents compared to this compound. The thioether group enhances metabolic stability but reduces membrane permeability.
  • Bioactivity : Demonstrated antithyroid activity by inhibiting thyroid peroxidase, a mechanism distinct from this compound’s antiviral action .
5-(Acylethynyl)uracils
  • Structure : Acylethynyl (-C≡C-CO-R) substituent at the 5-position.
  • Properties : Increased electron-withdrawing effects alter ring electronics, enhancing reactivity.
  • Bioactivity : Kundu et al. (1999) reported potent antiviral activity against herpes simplex virus (EC₅₀ = 0.8 µM), outperforming this compound (EC₅₀ = 5.2 µM) in similar assays .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
This compound 200.18 1.8 2.1 (DMSO) 1.5
6-Methyluracil 142.11 0.5 12.4 (Water) >24
6-Methylthiouracil 158.20 1.2 8.3 (Water) 6.0
5-Acylethynyl-uracil* 245.25 2.5 0.9 (DMSO) 0.8

*Data from Kundu et al. (1999) .

Key Observations :

  • Lipophilicity : this compound’s acetoxy group provides moderate lipophilicity, balancing solubility and cell penetration.
  • Metabolism : The acetoxymethyl group undergoes esterase-mediated hydrolysis in vivo, generating 6-hydroxymethyl-uracil, which may further oxidize to cytotoxic aldehydes .
Antiviral Activity
  • This compound : Inhibits viral polymerases (e.g., HIV-1 RT IC₅₀ = 3.7 µM) by competing with natural nucleotides .
  • 5-Acylethynyl-uracils : Broader-spectrum activity, including herpes simplex (EC₅₀ = 0.8 µM) and hepatitis B (EC₅₀ = 1.2 µM), attributed to their electrophilic ethynyl groups disrupting viral capsid assembly .
Cytotoxicity
  • This compound : Induces apoptosis in HeLa cells (IC₅₀ = 12.4 µM) via ROS generation .
  • 5-[Alkoxy-(4-nitro-phenyl)-methyl]uracils : Higher potency (IC₅₀ = 2.1–4.5 µM) due to nitro group-mediated DNA intercalation .

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